![molecular formula C19H20N2O4S2 B2419589 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-20-1](/img/structure/B2419589.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide and its derivatives have potential applications in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, displaying high singlet oxygen quantum yield, suggest their usefulness as photosensitizers in PDT. Their properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown significant antitumor activities. A novel synthesis pathway led to the creation of heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds were evaluated for their antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), revealing high inhibitory effects. The diversity of synthesized products through one-pot reactions under mild conditions presents a valuable approach for further heterocyclic transformations and biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial and Textile Applications
The compound and its related structures have been explored for antimicrobial applications and as precursors for dyeing and textile finishing. A study focused on the synthesis of novel acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and its derivatives. These compounds exhibited significant antimicrobial activity against a range of tested organisms, with some showing comparable or even higher efficiency than standard treatments. The potential for these dyes and precursors in textile applications, due to their significant antimicrobial properties, represents a novel area for further research and development (Shams, Mohareb, Helal, & Mahmoud, 2011).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)26-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKOIYVMFIMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

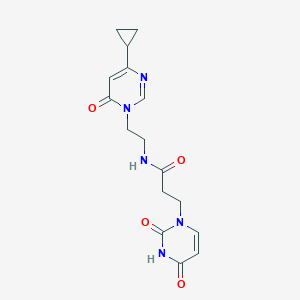
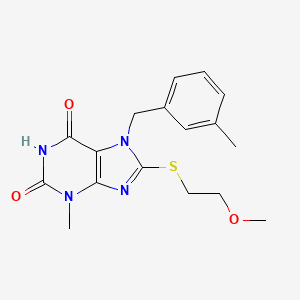
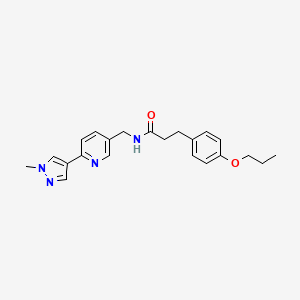
![3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2419517.png)

![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)
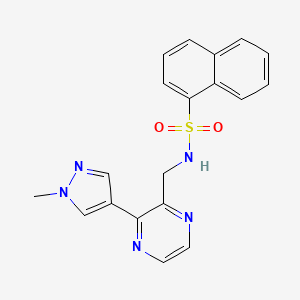
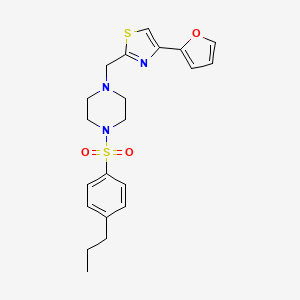
![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)
![(4-Bromophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2419526.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)